molecular formula C11H11N3O3 B2516196 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 696656-68-5

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

Cat. No.: B2516196
CAS No.: 696656-68-5
M. Wt: 233.227
InChI Key: YNDWYHLIHMAPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione is a heterocyclic compound that features a unique fusion of pyrazole and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for various chemical modifications, making it a versatile candidate for synthesizing derivatives with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures (around 80-100°C) and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group and phenyl ring can undergo substitution reactions with halogens, alkyl groups, or other substituents, using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities. For example, halogenated derivatives may show enhanced antimicrobial properties, while alkylated derivatives might have improved solubility and bioavailability.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Derivatives of this compound have shown promise in preclinical studies for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties, often used in cancer research.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent antiproliferative activities against various cancer cell lines.

Uniqueness

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione stands out due to its unique combination of a hydroxyl group and a phenyl ring, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential for modification make it a valuable scaffold for drug development and other scientific applications.

Properties

IUPAC Name

6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9-6-12-10(16)14(11(17)13(12)7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWYHLIHMAPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2N1C(=O)N(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333485
Record name 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696656-68-5
Record name 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.